molecular formula C10H15NO3 B14901306 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide

2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide

Cat. No.: B14901306
M. Wt: 197.23 g/mol
InChI Key: MGXFSYVAIVKNNV-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted acetamide backbone and a 5-methylfuran-2-yl ethyl moiety. The compound’s structure combines a polar methoxy group with a lipophilic furan ring, which may influence its physicochemical properties (e.g., solubility, LogP) and biological interactions.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-methoxy-N-[1-(5-methylfuran-2-yl)ethyl]acetamide

InChI

InChI=1S/C10H15NO3/c1-7-4-5-9(14-7)8(2)11-10(12)6-13-3/h4-5,8H,6H2,1-3H3,(H,11,12)

InChI Key

MGXFSYVAIVKNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide typically involves the reaction of 5-methylfuran-2-carbaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using sodium borohydride to yield the amine. The final step involves the acylation of the amine with acetic anhydride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy group and the acetamide group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-Methoxy-N-(1-(5-methylfuran-2-yl)ethyl)acetamide with structurally related acetamides, focusing on substituent effects, molecular properties, and applications.

Structural Analogs in Agrochemicals

Chloroacetamides, such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , are extensively used as pre-emergent herbicides. These compounds feature halogen (Cl) and alkyl/aryl substitutions, enhancing their soil persistence and lipid solubility compared to the methoxy-furan derivative. For example, alachlor has a molecular weight of 269.8 g/mol and a LogP of ~3.5, favoring membrane penetration in plants . In contrast, the furan-containing compound lacks halogenation, which may reduce environmental persistence but improve biodegradability.

Pharmacologically Active Acetamides

  • Its polar surface area (29.1 Ų) and hydrogen-bonding capacity differ from the furan derivative, which may exhibit lower polarity due to the non-polar methylfuran group .
  • GPR139 Agonists (e.g., Compound 20a) : Derivatives like (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) incorporate heterocyclic pyrrolotriazine cores. These structures exhibit higher molecular complexity (MW ~350–400 g/mol) and distinct hydrogen-bond acceptors (e.g., triazine N-atoms) compared to the simpler furan-based compound .

Electron-Withdrawing Group Substitutions

  • 2-CHLORO-N-[1-(4-ISOBUTYLPHENYL)ETHYL]ACETAMIDE : This compound (MW 253.77 g/mol, LogP 3.6) features a chloro substituent and an isobutylphenyl group, increasing hydrophobicity and steric bulk. The absence of a chloro group in the methoxy-furan derivative may reduce electrophilic reactivity and toxicity .
  • (R)-2-Methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide : The trifluoromethoxy group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the methylfuran substituent. This difference highlights how substituent choice impacts pharmacokinetics and degradation pathways .

Data Table: Key Properties of Selected Acetamides

Compound Name Molecular Weight (g/mol) LogP Key Substituents Primary Application Reference
This compound ~223.3 (estimated) ~2.1 Methoxy, 5-methylfuran Not explicitly reported -
Alachlor 269.8 3.5 Chloro, methoxymethyl, diethylphenyl Herbicide
Compound 20a (GPR139 agonist) ~350–400 2.8 Pyrrolotriazine, methoxyphenyl Neurotherapeutic
2-CHLORO-N-[1-(4-ISOBUTYLPHENYL)ETHYL]ACETAMIDE 253.77 3.6 Chloro, isobutylphenyl Agrochemical intermediate

Research Findings and Trends

  • Substituent Effects on Bioactivity : Chloro and methoxy groups in agrochemical acetamides improve lipid solubility and target binding, whereas furan rings may offer metabolic advantages due to lower environmental persistence .
  • Pharmacological Potential: Methoxy-aryl acetamides (e.g., GPR139 agonists) demonstrate that aromatic substitutions enhance receptor selectivity, suggesting that the 5-methylfuran group in the target compound could be optimized for CNS or anti-inflammatory targets .
  • Synthetic Flexibility : The acetamide scaffold allows modular substitutions, enabling tuning of solubility, stability, and bioactivity. For example, trifluoromethoxy groups improve metabolic resistance, while furans may reduce toxicity .

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